Lipophilicity-Driven Membrane Permeability: 7-Methyl-Phthalimide vs. Des-Methyl Analog
The introduction of the 7-methyl group on the indoloquinoxaline core increases the calculated logP by approximately 0.5–1.0 log unit compared to the unsubstituted parent scaffold. The target compound exhibits a logP of 4.95 (ChemDiv) to 4.4 (Guidechem XLogP3-AA) , while the des-methyl analog, 1H-isoindole-1,3(2H)-dione, 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]- (MW 406.45), is expected to have a logP roughly 0.5 units lower based on the Hansch π constant for aromatic methyl substitution, correlating with reduced membrane partitioning. This difference is critical for cell-based assay penetration and in vivo bioavailability.
| Evidence Dimension | Calculated lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | logP 4.95 (ChemDiv); XLogP3-AA 4.4 (Guidechem) |
| Comparator Or Baseline | Des-methyl analog: expected logP approx. 3.9–4.4 (estimated from core scaffold contributions) |
| Quantified Difference | Δ logP ≈ +0.5 to +1.0 for target compound |
| Conditions | In silico prediction (XLogP3-AA, ChemDiv logP algorithm) |
Why This Matters
Enhanced lipophilicity translates to improved passive membrane permeability, a critical determinant of intracellular target engagement in cell-based assays and a key selection criterion for CNS and oncology screening libraries.
